4-Acetyl Rhein
Overview
Description
4-Acetyl Rhein is a chemical compound with the molecular formula C17H10O7 and a molecular weight of 326.26 g/mol . It is not classified as a hazardous compound .
Synthesis Analysis
While specific synthesis methods for 4-Acetyl Rhein were not found, it’s worth noting that acetyl groups are often introduced to molecules via Friedel-Crafts acylation, a type of electrophilic aromatic substitution . More research is needed to provide a detailed synthesis analysis for 4-Acetyl Rhein.
Molecular Structure Analysis
The 4-Acetyl Rhein molecule contains a total of 36 bonds. There are 26 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, and 2 ten-membered rings .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Acetyl Rhein were not found, it’s known that acetyl groups can participate in various chemical reactions. For instance, in the presence of a suitable catalyst, acetyl groups can undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
4-Acetyl Rhein has a molecular weight of 326.26 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved documents .
Scientific Research Applications
Apoptosis Induction in Cancer Cells
4-Acetyl Rhein, a derivative of Rhein, shows potential in inducing apoptosis in cancer cells. A study demonstrated that Rhein induces apoptosis in human leukemia cells, characterized by caspase activation and DNA fragmentation. This process involves a mitochondrial death pathway that is reactive oxygen species-independent (Lin, Fujii, & Hou, 2003).
Synthesis and Chemical Characterization
Novel methods for synthesizing Rhein, the active metabolite of Diacetyl Rhein, have been developed. These methods are crucial for advancing the understanding and application of Rhein in various scientific fields (Gallagher, Hicks, Lightfoot, & Owton, 1994).
Modulation of Immune Response
Research has shown that Rhein modulates superoxide anion production from human neutrophils, suggesting its potential role in modifying immune responses, particularly in conditions like rheumatism (Mian et al., 1987).
Pharmacological Activities
Rhein exhibits a range of pharmacological effects, including hepatoprotective, nephroprotective, anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. This diversity of effects opens up various avenues for scientific research and potential therapeutic applications (Zhou et al., 2015).
Inhibition of Cell Transformation and Protein Activation
Studies have found that Rhein inhibits cell transformation and activator protein-1 activation in a dose-dependent manner. This suggests its potential use in cancer prevention and therapy (Lin, Li, Fujii, & Hou, 2003).
Quantitative Analysis in Biological Systems
The development of methods for the quantitative determination of Rhein in human plasma aids in understanding its pharmacokinetics and potential therapeutic applications. Such methodologies are vital for drug development and clinical research (Jiang et al., 2012).
Antioxidant and Anti-inflammatory Effects
Rhein's antioxidant and anti-inflammatory properties have been highlighted in studies, showing its protective effect against liver fibrosis and other inflammatory diseases (Guo et al., 2002).
Solubility and Thermodynamics in Various Solvents
The solubility of Rhein in different solvents and its thermodynamics have been studied, providing crucial information for its extraction and industrial production (Cheng, Wang, Zhang, & Wang, 2015).
Therapeutic Potential in Diabetic Nephropathy
Rhein has shown efficacy in ameliorating diabetic renal pathological changes and attenuating hyperlipidemia, suggesting its potential use in treating diabetic nephropathy (Gao et al., 2010).
Protease Inhibition
Rhein and its derivatives have demonstrated the capacity to inhibit certain proteases, which could have implications in various therapeutic applications, especially in conditions involving protease activity (Raimondi et al., 1982).
Safety And Hazards
properties
IUPAC Name |
4-acetyloxy-5-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O7/c1-7(18)24-12-6-8(17(22)23)5-10-14(12)16(21)13-9(15(10)20)3-2-4-11(13)19/h2-6,19H,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIXMWPJYKVOCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437665 | |
Record name | 4-Acetyl Rhein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl Rhein | |
CAS RN |
875535-36-7 | |
Record name | 4-(Acetyloxy)-9,10-dihydro-5-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875535-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetyl Rhein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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